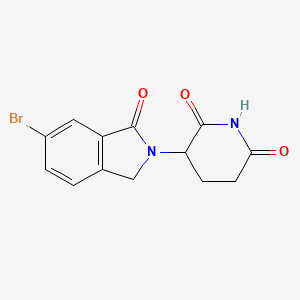

3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as piperidine-2,6-dione and 6-bromoisoindoline-1,3-dione.

Condensation Reaction: The key step involves a condensation reaction between piperidine-2,6-dione and 6-bromoisoindoline-1,3-dione under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while reduction and oxidation reactions produce corresponding alcohols or oxidized compounds .

Scientific Research Applications

3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione has several scientific research applications:

Medicinal Chemistry: It is used in the design and synthesis of PROTACs, which are molecules that induce the degradation of target proteins, offering a novel approach to drug discovery.

Biological Studies: The compound is used to study protein-protein interactions and the mechanisms of protein degradation within cells.

Chemical Biology: It serves as a tool compound to investigate cellular pathways and the effects of protein degradation on cellular functions.

Industrial Applications: Potential use in the development of new pharmaceuticals and chemical probes for research.

Mechanism of Action

The mechanism of action of 3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione in PROTACs involves the following steps:

Binding: The compound binds to a target protein and an E3 ubiquitin ligase simultaneously.

Ubiquitination: This binding facilitates the transfer of ubiquitin molecules to the target protein.

Comparison with Similar Compounds

Similar Compounds

Lenalidomide: A close analog used in the treatment of multiple myeloma and other cancers.

Thalidomide: Another analog with historical significance and current use in certain medical conditions.

Pomalidomide: Similar in structure and used in the treatment of multiple myeloma.

Uniqueness

3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione is unique due to its specific bromine substitution, which can influence its binding properties and reactivity compared to other analogs. This uniqueness makes it a valuable compound in the development of targeted protein degradation strategies .

Biological Activity

3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione, with the CAS number 2304513-76-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C13H11BrN2O3

- Molecular Weight : 323.15 g/mol

- IUPAC Name : this compound

- SMILES Notation : O=C1CCC(N2CC3=C(C=C(Br)C=C3)C2=O)C(=O)N1

Research indicates that this compound acts as a modulator of cereblon-mediated pathways. Cereblon is an E3 ubiquitin ligase that plays a crucial role in protein degradation and is implicated in various cellular processes including cell cycle regulation and apoptosis . The modulation of cereblon activity by this compound suggests potential applications in targeting diseases associated with aberrant protein homeostasis.

Antimicrobial Activity

Studies have demonstrated that derivatives of piperidine, including those similar to this compound, exhibit significant antimicrobial properties. For instance, compounds with structural similarities showed effective inhibition against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 0.5 to 512 µg/mL . The activity against resistant strains highlights the compound's potential as a therapeutic agent in treating tuberculosis.

Anticancer Activity

The compound has been investigated for its anticancer properties. It is noted for its ability to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. In vitro studies have shown that derivatives can inhibit cell growth in various cancer cell lines, suggesting that this compound may serve as a lead compound for further development in cancer therapy .

Table 1: Summary of Biological Activities

Properties

IUPAC Name |

3-(5-bromo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O3/c14-8-2-1-7-6-16(13(19)9(7)5-8)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6H2,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMZEIZGNKTOII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.